ISCK03

Description

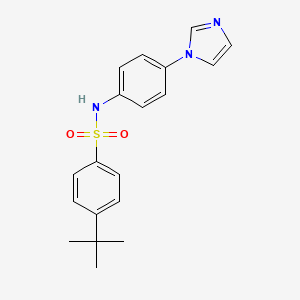

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABBHBFHWHMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241524 | |

| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945526-43-2 | |

| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISCK03 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISCK-03 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ISCK03

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the stem cell factor (SCF)/c-Kit signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is implicated in several pathologies, notably in oncology. This compound exerts its therapeutic potential by directly inhibiting the autophosphorylation of the c-Kit receptor tyrosine kinase, consequently blocking downstream signal transduction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling cascades, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The c-Kit receptor, a member of the type III receptor tyrosine kinase family, and its ligand, stem cell factor (SCF), are pivotal regulators of cellular function. The binding of SCF to c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/signal transducer and activator of transcription (STAT), and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to cell growth, proliferation, and survival.

This compound, a phenyl-imidazole sulfonamide derivative, has been identified as a potent and selective inhibitor of the SCF/c-Kit signaling axis. Its ability to permeate cell membranes allows it to effectively target the intracellular kinase domain of c-Kit, preventing the initial autophosphorylation event and thereby abrogating downstream signaling. This inhibitory action has positioned this compound as a valuable tool for studying c-Kit-mediated processes and as a potential therapeutic agent in diseases driven by aberrant c-Kit activity, such as certain cancers.

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of the c-Kit receptor. This prevents the SCF-induced autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling pathways.

Direct Inhibition of c-Kit Phosphorylation

Upon binding of SCF, the c-Kit receptor dimerizes, bringing the intracellular kinase domains into close proximity. This allows for trans-autophosphorylation on multiple tyrosine residues. This compound directly interferes with this process. In 501mel human melanoma cells, pretreatment with this compound at concentrations between 1 and 5 µM dose-dependently inhibits SCF-induced c-Kit phosphorylation[1][2][3]. This demonstrates the direct engagement of this compound with its primary target.

Downstream Signaling Blockade

By preventing c-Kit autophosphorylation, this compound effectively halts the recruitment and activation of downstream signaling molecules. The key pathways affected are:

-

MAPK/ERK Pathway: The phosphorylation of c-Kit creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS and activates the Ras/Raf/MEK/ERK cascade. This pathway is crucial for cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of the downstream effectors ERK1/2 (p44/42 MAPK) in 501mel cells following SCF stimulation[1]. Importantly, this compound's inhibitory effect is specific to the SCF/c-Kit axis, as it does not block HGF-induced ERK phosphorylation[1].

-

PI3K/AKT Pathway: Activated c-Kit also recruits and activates the p85 subunit of PI3K, leading to the production of PIP3 and subsequent activation of AKT. The PI3K/AKT pathway is a major driver of cell survival and proliferation.

-

JAK/STAT Pathway: The c-Kit receptor can also associate with and activate JAK family kinases, which then phosphorylate STAT proteins. Upon phosphorylation, STATs translocate to the nucleus and regulate the transcription of genes involved in cell survival and proliferation.

The multifaceted blockade of these critical signaling pathways underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell models.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 501mel | Melanoma | < 2.5 | --INVALID-LINK-- |

| A549 | Lung Adenocarcinoma | Not explicitly stated, but shown to decrease blood vessel density. | --INVALID-LINK--, --INVALID-LINK-- |

| Various AML cell lines | Acute Myeloid Leukemia | Not explicitly stated, but shown to reduce cell viability and ERK1/2 phosphorylation. | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

The following protocols are generalized methods for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro c-Kit Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant c-Kit.

Materials:

-

Recombinant human c-Kit protein

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant c-Kit protein to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot for c-Kit and ERK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on SCF-induced c-Kit and downstream ERK phosphorylation in whole cells.

Materials:

-

501mel human melanoma cells (or other relevant cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant human SCF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed 501mel cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, AML cell lines)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the SCF/c-Kit signaling pathway.

Experimental Workflow: Western Blot

Caption: Workflow for assessing this compound's effect on protein phosphorylation.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

This compound is a potent and specific inhibitor of the SCF/c-Kit signaling pathway. Its mechanism of action, centered on the direct inhibition of c-Kit autophosphorylation, leads to the comprehensive blockade of downstream pathways critical for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the precise IC50 values of this compound across a broader panel of cancer cell lines and exploring its in vivo efficacy in relevant preclinical models.

References

ISCK03: A Potent and Selective c-KIT Inhibitor – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-KIT receptor tyrosine kinase. Structurally identified as N-(4-imidazol-1-yl phenyl)sulfonamide, this compound demonstrates significant inhibitory effects on the stem cell factor (SCF)-mediated activation of c-KIT signaling. This pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous pathologies, including cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and investigational workflows.

Introduction to c-KIT and this compound

The c-KIT receptor (also known as CD117) is a type III receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, and differentiation. Its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Aberrant c-KIT signaling is a known driver in several cancers, making it a prime target for therapeutic intervention.

This compound is a phenyl-imidazolosulfonamide compound that acts as a potent inhibitor of SCF/c-KIT signaling. It effectively blocks the phosphorylation of c-KIT and subsequently inhibits downstream signaling pathways, such as the ERK pathway. This targeted inhibition makes this compound a valuable tool for both basic research and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its inhibitory function by targeting the ATP-binding site of the c-KIT kinase domain, preventing the transfer of phosphate groups and thereby inhibiting its enzymatic activity. This leads to a dose-dependent reduction in SCF-induced c-KIT phosphorylation. The inhibition of c-KIT activation by this compound has been shown to effectively block the downstream phosphorylation of key signaling molecules, including p44/42 ERK (ERK1/2).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Target | Concentration | Effect | Reference |

| c-KIT Phosphorylation Inhibition | 501mel human melanoma | c-KIT | 1 - 5 µM | Complete inhibition of SCF-induced phosphorylation | |

| ERK1/2 Phosphorylation Inhibition | 501mel human melanoma | ERK1/2 | 1 - 5 µM | Inhibition of SCF-induced phosphorylation | |

| Cell Viability | Acute Myeloid Leukemia (AML) cell lines | N/A | Not specified | Reduction in cell viability | |

| Angiogenesis | Human lung adenocarcinoma (A549) cells | N/A | Not specified | Significant decrease in blood vessel density after X-ray irradiation |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Effect | Reference |

| C57BL/6 Mice | Oral | Dose-dependent depigmentation of newly regrown hair | |

| Brownish Guinea Pigs | Topical | Decreased epidermal melanin in UV-irradiated skin |

Signaling Pathway

The c-KIT signaling pathway is a complex network that governs essential cellular functions. Upon binding of SCF, c-KIT dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which collectively regulate gene expression, proliferation, and survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are protocols for key experiments.

In Vitro c-KIT Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on c-KIT kinase activity.

-

Reagents and Materials: Recombinant human c-KIT protein, ATP, kinase assay buffer, 384-well plates, this compound compound, fluorescence-based kinase assay kit.

-

Procedure:

-

Dispense ATP into 384-well plates.

-

Add this compound at various concentrations (e.g., 2.5, 5, 10, 100 µM) to the wells.

-

Initiate the kinase reaction by adding recombinant human c-KIT protein.

-

Incubate the plate at 37°C for 45 minutes.

-

Add the development reagent and incubate at room temperature for 40 minutes.

-

Stop the reaction and measure the fluorescence signal to determine the extent of kinase activity inhibition.

-

Western Blotting for c-KIT and ERK Phosphorylation

This method is used to assess the phosphorylation status of c-KIT and its downstream target ERK in a cellular context.

-

Cell Culture and Treatment:

-

Culture 501mel human melanoma cells in appropriate media.

-

Starve cells overnight in serum-free media.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time.

-

Stimulate the cells with SCF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-c-KIT, total c-KIT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability (MTT) Assay

This assay measures the effect of this compound on cell viability and proliferation.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 501mel or AML cell lines) in a 96-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of SCF (50 ng/mL) for 48 hours.

-

-

MTT Incubation and Measurement:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There is no evidence of ongoing or completed clinical trials for this compound or its chemical name, N-(4-imidazol-1-yl phenyl)sulfonamide.

Conclusion

This compound is a well-characterized inhibitor of the SCF/c-KIT signaling pathway with demonstrated efficacy in both in vitro and in vivo models. Its ability to potently and selectively inhibit c-KIT phosphorylation and downstream signaling makes it an important research tool for studying c-KIT-driven processes and a promising candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.

ISCK03 SCF/c-KIT signaling pathway

An In-depth Technical Guide on the ISCK03-Mediated Inhibition of the SCF/c-KIT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stem Cell Factor (SCF)/c-KIT signaling pathway is a critical regulator of various physiological processes, including hematopoiesis, melanogenesis, and gametogenesis. Its dysregulation is implicated in numerous pathologies, particularly in oncology. This compound, a cell-permeable phenyl-imidazole sulfonamide, has emerged as a potent and selective inhibitor of this pathway. This technical guide provides a comprehensive overview of the this compound-mediated inhibition of the SCF/c-KIT signaling cascade, including its mechanism of action, downstream effects, and detailed experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of tyrosine kinase signaling.

Introduction to the SCF/c-KIT Signaling Pathway

The c-KIT receptor is a member of the type III receptor tyrosine kinase family, characterized by an extracellular domain, a transmembrane domain, and an intracellular region with intrinsic kinase activity.[1] Its ligand, Stem Cell Factor (SCF), exists in both soluble and membrane-bound forms.[2] The binding of a homodimeric SCF molecule to two c-KIT receptors induces receptor dimerization, a conformational change that facilitates the trans-autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4]

These phosphorylated tyrosine residues serve as docking sites for various downstream signaling molecules containing Src Homology 2 (SH2) domains.[1] This initiates a cascade of intracellular signaling events that regulate fundamental cellular processes such as proliferation, differentiation, survival, and migration.[5] Key downstream pathways activated by SCF/c-KIT signaling include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[2][5]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival and proliferation.[5][6]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Plays a role in cell proliferation and survival.[5][7][8]

-

Phospholipase C-gamma (PLC-γ) Pathway: Involved in calcium signaling and cell proliferation.[5]

Given its central role in various cellular functions, the aberrant activation of the SCF/c-KIT pathway is a key driver in several cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and melanoma.[1][9] This has made the c-KIT receptor an attractive target for therapeutic intervention.

This compound: A Selective Inhibitor of SCF/c-KIT Signaling

This compound, with the chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a cell-permeable small molecule inhibitor of SCF/c-KIT signaling.[10][11] It exerts its inhibitory effect by targeting the c-KIT receptor, thereby preventing its activation by SCF.

Mechanism of Action

This compound functions by directly inhibiting the SCF-induced autophosphorylation of the c-KIT receptor.[12][13] By preventing this initial activation step, this compound effectively blocks the recruitment and activation of all downstream signaling molecules, leading to a complete shutdown of the SCF/c-KIT cascade. A key aspect of this compound's mechanism is its specificity; it has been shown to inhibit SCF-induced phosphorylation of downstream targets like ERK without affecting the phosphorylation induced by other growth factors, such as Hepatocyte Growth Factor (HGF).[10][11]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

| Parameter | Value | Cell Line | Reference |

| IC50 (c-KIT) | < 2.5 µM | Not specified | [14] |

| Concentration for complete inhibition of c-KIT phosphorylation | 1 - 5 µM | 501mel human melanoma cells | [11][15] |

| Concentration for significant inhibition of c-KIT phosphorylation | 10 µM | Not specified | [12] |

Table 1: In Vitro Inhibitory Activity of this compound on c-KIT

| Downstream Target | Effect | Concentration | Cell Line | Reference |

| p44/42 ERK | Inhibition of SCF-induced phosphorylation | 1 - 5 µM | 501mel human melanoma cells | [11][15] |

| p44/42 ERK | No inhibition of HGF-induced phosphorylation | Not specified | 501mel human melanoma cells | [10][11] |

Table 2: Effect of this compound on Downstream Signaling Molecules

| Biological Effect | Observation | Model | Reference |

| Melanin Production | Dose-dependent depigmentation of newly regrown hair | C57BL/6 mice (oral administration) | [10][12] |

| UV-induced Pigmentation | Promoted depigmentation of hyperpigmented spots | Brownish guinea pigs (topical application) | [10][12] |

Table 3: In Vivo Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the SCF/c-KIT signaling pathway.

Cell Culture

Human melanoma cell lines (e.g., 501mel) or other c-KIT expressing cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

c-KIT Phosphorylation Assay (In-Cell Western)

This assay quantifies the level of c-KIT phosphorylation in response to SCF and the inhibitory effect of this compound.

Materials:

-

c-KIT expressing cells

-

Serum-free cell culture medium

-

Recombinant human SCF

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-c-KIT (Tyr719)

-

Primary antibody: Mouse anti-total c-KIT

-

Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

-

Secondary antibody: IRDye® 680RD Goat anti-Mouse IgG

-

96-well microplate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with primary antibodies against phospho-c-KIT and total c-KIT overnight at 4°C.

-

Wash the cells five times with TBST.

-

Incubate the cells with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells five times with TBST.

-

Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both phospho-c-KIT and total c-KIT. Normalize the phospho-c-KIT signal to the total c-KIT signal.

Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation status of the downstream signaling molecule ERK.

Materials:

-

Cell lysates from treated cells

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Primary antibody: Rabbit anti-total p44/42 MAPK (ERK1/2)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells treated as described in the c-KIT phosphorylation assay.

-

Determine protein concentration using a BCA assay.

-

Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal loading.

-

Quantify the band intensities using densitometry software.

Cell Proliferation Assay (WST-1 Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Materials:

-

Target cells (e.g., 501mel)

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle for 24, 48, and 72 hours.

-

Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

This compound-Mediated Inhibition of the SCF/c-KIT Signaling Pathway

Caption: this compound inhibits SCF-induced c-KIT activation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound activity.

Conclusion

This compound is a valuable tool for researchers studying the SCF/c-KIT signaling pathway and holds potential as a therapeutic agent for diseases driven by aberrant c-KIT activity. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to characterize its effects. The detailed protocols and summary of quantitative data serve as a practical resource for scientists in both academic and industrial settings. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify more specific quantitative metrics of its inhibitory profile.

References

- 1. KIT as a master regulator of the mast cell lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. pnas.org [pnas.org]

- 4. Reactome | Dimerization of KIT upon SCF binding [reactome.org]

- 5. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCF increases cardiac stem cell migration through PI3K/AKT and MMP-2/-9 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Stat1 associates with c-kit and is activated in response to stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. c-Kit (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 15. stemcell.com [stemcell.com]

- 16. benchchem.com [benchchem.com]

The Selective c-Kit Inhibitor ISCK03: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound that acts as a potent and selective inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. This document details the molecular target of this compound, its mechanism of action, and provides comprehensive experimental protocols for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound is the c-Kit receptor tyrosine kinase , also known as CD117. This compound exerts its inhibitory effects by targeting the activation of c-Kit mediated by its ligand, Stem Cell Factor (SCF). The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This autophosphorylation initiates a downstream signaling cascade crucial for various cellular processes.

This compound acts as a competitive inhibitor, likely at the ATP-binding site of the c-Kit kinase domain, thereby preventing the transfer of phosphate groups and blocking the receptor's activation. This inhibition of c-Kit autophosphorylation subsequently abrogates downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various in vitro studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SCF/c-Kit Inhibition) | < 2.5 µM | Not specified | [3] |

| Effective Concentration (c-Kit Phosphorylation Inhibition) | 1 - 5 µM | 501mel human melanoma cells | [1][2] |

| Effective Concentration (ERK Phosphorylation Inhibition) | 1 - 5 µM | 501mel human melanoma cells | [1][2] |

Signaling Pathway

The SCF/c-Kit signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and migration in various cell types, including hematopoietic stem cells, mast cells, melanocytes, and germ cells. This compound's inhibition of c-Kit phosphorylation directly impacts these downstream cellular functions.

Caption: SCF/c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro c-Kit Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Kit kinase.

Materials:

-

Recombinant human c-Kit kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

c-Kit substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

-

In a 384-well plate, add this compound dilutions or vehicle control.

-

Add the c-Kit substrate and recombinant c-Kit enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro c-Kit kinase assay.

Cellular c-Kit Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit SCF-induced c-Kit autophosphorylation in a cellular context.

Materials:

-

A cell line expressing c-Kit (e.g., 501mel human melanoma cells, M07e cells)

-

Cell culture medium

-

Recombinant human SCF

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-c-Kit antibody

-

Anti-phospho-c-Kit (Tyr719) antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with SCF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate c-Kit from the lysates using an anti-c-Kit antibody and protein A/G beads.

-

Wash the immunoprecipitates and elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phospho-c-Kit antibody to detect phosphorylated c-Kit.

-

Strip the membrane and re-probe with an anti-c-Kit antibody to determine total c-Kit levels.

-

Quantify the band intensities to determine the inhibition of c-Kit phosphorylation.

Western Blot for ERK Phosphorylation

This experiment evaluates the effect of this compound on the downstream ERK signaling pathway.

Materials:

-

A cell line expressing c-Kit (e.g., 501mel)

-

Cell culture medium

-

Recombinant human SCF

-

This compound (dissolved in DMSO)

-

Lysis buffer

-

Anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

-

Anti-total-ERK1/2 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Follow steps 1-5 from the Cellular c-Kit Autophosphorylation Assay protocol.

-

Collect the total cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-ERK1/2 antibody.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to assess the inhibition of ERK phosphorylation.

Caption: Western blot workflow for analyzing ERK phosphorylation.

References

ISCK03: A Technical Guide for Researchers and Drug Development Professionals

Introduction

ISCK03, also known by its chemical name [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide and as c-Kit Inhibitor II, is a cell-permeable small molecule inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway. The c-Kit receptor, a receptor tyrosine kinase, plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the c-Kit signaling pathway is implicated in several pathologies, including cancer and pigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a phenyl-imidazole sulfonamide derivative.[1] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide | [2] |

| Synonyms | c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor | [1] |

| Molecular Formula | C₁₉H₂₁N₃O₂S | [1] |

| Molecular Weight | 355.45 g/mol | [3] |

| CAS Number | 945526-43-2 | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | DMSO: 71 mg/mL (199.74 mM) | [3] |

| Ethanol: 3 mg/mL | [3] | |

| Water: Insoluble | [3] | |

| SMILES | CC(C)(C)c1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)n3ccnc3 | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of the SCF-mediated c-Kit receptor tyrosine kinase. The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a downstream signaling cascade, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2][4]

This compound exerts its inhibitory effect by blocking the ATP-binding site of the c-Kit kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling molecules.[5] Specifically, this compound has been shown to inhibit SCF-induced phosphorylation of c-Kit and the downstream phosphorylation of ERK1/2 (p44/42 MAPK).[1][5]

Biological Activity and Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against SCF-induced c-Kit phosphorylation in various cell lines. In 501mel human melanoma cells, this compound effectively inhibits c-Kit phosphorylation at concentrations between 1 and 5 µM.[1] While a specific IC₅₀ value for c-Kit inhibition has not been reported in the reviewed literature, the dose-dependent inhibition of c-Kit phosphorylation has been established.[5]

| Cell Line | Assay | Effective Concentration | Reference(s) |

| 501mel (human melanoma) | c-Kit Phosphorylation Inhibition | 1 - 5 µM | [1] |

| 501mel (human melanoma) | ERK1/2 Phosphorylation Inhibition | 1 - 5 µM | [1] |

| A549 (human lung adenocarcinoma) | Inhibition of radiation-induced angiogenesis | Not specified | [1] |

| AML-derived cell lines | Reduction of cell viability and ERK1/2 phosphorylation | Not specified | [1] |

In Vivo Activity

In vivo studies have primarily focused on the effect of this compound on pigmentation. Oral administration of this compound to C57BL/6 mice resulted in a dose-dependent depigmentation of newly grown hair, an effect that was reversible upon cessation of treatment.[5] Topical application of this compound on UV-induced hyperpigmented spots on the skin of brownish guinea pigs also led to depigmentation.[5]

Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.

Experimental Protocols

In Vitro c-Kit Phosphorylation Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on SCF-induced c-Kit phosphorylation in a cell-based assay.

Methodology:

-

Cell Culture: Culture 501mel human melanoma cells in appropriate media and conditions.

-

Plating: Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a defined period (e.g., 4-24 hours).

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

SCF Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human SCF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with a primary antibody for total c-Kit as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-c-Kit and total c-Kit. Normalize the p-c-Kit signal to the total c-Kit signal for each sample. Plot the normalized p-c-Kit levels against the this compound concentration to determine the dose-dependent inhibitory effect.

In Vivo Depigmentation Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound on hair pigmentation in a mouse model.

Methodology:

-

Animal Model: Use C57BL/6 mice, which have black hair, making depigmentation easy to observe.

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Hair Depilation: Anesthetize the mice and carefully depilate a patch of hair on their backs to synchronize the hair growth cycle.

-

Treatment Groups: Divide the mice into several groups: a vehicle control group and multiple this compound treatment groups receiving different oral doses.

-

Drug Administration: Administer this compound or vehicle control orally once daily for a specified period (e.g., 21-28 days), allowing for new hair to grow.

-

Observation and Documentation: Visually inspect and photograph the depilated area regularly to monitor the color of the regrowing hair.

-

Endpoint Analysis: At the end of the study, the degree of depigmentation can be scored or quantified using image analysis software.

-

Reversibility Study (Optional): After the initial treatment period, cease this compound administration and continue to monitor the mice to see if hair pigmentation returns.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the SCF/c-Kit signaling pathway in various biological processes. Its demonstrated in vitro and in vivo activity makes it a compound of interest for potential therapeutic applications, particularly in oncology and dermatology. However, to advance its translational potential, further studies are warranted. Specifically, the determination of a precise IC₅₀ value for c-Kit inhibition and a comprehensive characterization of its pharmacokinetic and pharmacodynamic profile are crucial next steps. Detailed efficacy studies in relevant disease models, along with safety and toxicology assessments, will also be necessary to fully elucidate the therapeutic promise of this compound.

References

- 1. stemcell.com [stemcell.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to ISCK03 (CAS 945526-43-2): A Selective c-Kit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 (CAS No. 945526-43-2) is a cell-permeable phenyl-imidazole sulfonamide compound that functions as a potent and specific inhibitor of the stem cell factor (SCF)/c-Kit signaling pathway.[1][2] By targeting the c-Kit receptor tyrosine kinase, this compound effectively blocks SCF-induced c-Kit phosphorylation and subsequently inhibits downstream signaling cascades, most notably the ERK pathway.[1][2] This targeted mechanism of action has led to its investigation in various research contexts, including oncology and dermatology, for its effects on cell viability, angiogenesis, and pigmentation.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 945526-43-2 | [1][2][4] |

| Synonyms | N-(4-imidazol-1-yl phenyl)sulfonamide, c-Kit Inhibitor II, Stem cell factor/c-Kit Inhibitor | [1][2] |

| Molecular Formula | C₁₉H₂₁N₃O₂S | [2] |

| Molecular Weight | 355.45 g/mol | [1][4] |

| Purity | ≥95% to 99.76% (Varies by supplier) | [1][2] |

| Solubility | DMSO: 71 mg/mL (199.74 mM), Ethanol: 3 mg/mL, Water: Insoluble | [1] |

| Storage | 3 years at -20°C (powder) | [1] |

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

This compound exerts its biological effects by directly interfering with the signaling cascade initiated by the binding of stem cell factor (SCF) to its receptor, c-Kit (also known as CD117). This interaction is crucial for the development and function of various cell types, including melanocytes, mast cells, and some hematopoietic progenitor cells.

The primary mechanism of this compound involves the inhibition of SCF-induced autophosphorylation of the c-Kit receptor.[1][2] This preventative action on c-Kit activation subsequently blocks the recruitment and activation of downstream signaling molecules. A key pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway.[5] this compound has been shown to inhibit the phosphorylation of p44/42 ERK, a critical step in this cascade that regulates cellular processes such as proliferation and survival.[2][5] Notably, the inhibitory action of this compound is specific to the SCF/c-Kit pathway, as it does not prevent ERK phosphorylation induced by other growth factors like hepatocyte growth factor (HGF).[5]

SCF/c-Kit Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

In Vitro Efficacy

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| 501mel (Melanoma) | c-Kit Phosphorylation | Inhibition | 1 - 5 µM (complete inhibition) | [2] |

| 501mel (Melanoma) | ERK Phosphorylation | Inhibition | 1 - 5 µM | [2] |

| AML-derived cell lines | Cell Viability | Reduction | Not specified | [2] |

| AML-derived cell lines | ERK1/2 Phosphorylation | Reduction | Not specified | [2] |

| A549 (Lung Adenocarcinoma) | Angiogenesis (in irradiated cells) | Decreased blood vessel density | Not specified | [2] |

| H1975 (NSCLC) | Radiosensitivity | Moderate effect | Not specified | [6] |

In Vivo Efficacy

| Animal Model | Application | Effect | Reference |

| C57BL/6 Mice | Oral administration | Dose-dependent depigmentation of regrown hair | [5] |

| Brownish Guinea Pigs | Topical application | Depigmentation of UV-induced hyperpigmented spots | [5] |

Detailed Experimental Protocols

In Vitro c-Kit and ERK Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's inhibitory effect on SCF-induced c-Kit and downstream ERK phosphorylation in a human melanoma cell line (e.g., 501mel).

Materials:

-

501mel human melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (dissolved in DMSO)

-

Recombinant human SCF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Kit, anti-c-Kit, anti-phospho-ERK1/2, anti-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Plate 501mel cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with SCF (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect protein bands using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing:

-

To assess total protein levels, strip the membrane and re-probe with antibodies for total c-Kit and total ERK as loading controls.

-

Workflow for Western Blot Analysis of Phosphorylation.

Cell Viability Assay (MTT or MTS)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines (e.g., AML-derived cells).

Materials:

-

AML-derived cell line

-

96-well cell culture plates

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

Reagent Incubation:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.

-

For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Depigmentation Study in Mice

This protocol provides a general framework for evaluating the depigmenting effects of orally administered this compound in a mouse model.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle for oral administration (e.g., corn oil)

-

Animal clippers

-

Camera for documentation

Procedure:

-

Acclimatization and Hair Removal: Acclimatize mice to the housing conditions. Carefully remove the hair from a designated area on the dorsum of each mouse.

-

Compound Administration:

-

Divide mice into groups: vehicle control and different dose levels of this compound.

-

Administer this compound or vehicle orally once daily for a defined period (e.g., 2-3 weeks), allowing for hair regrowth.

-

-

Observation and Documentation:

-

Visually inspect and photograph the treated skin area at regular intervals to monitor the color of the newly grown hair.

-

-

Endpoint Analysis:

-

At the end of the study, mice can be euthanized, and skin samples can be collected for histological analysis (e.g., Fontana-Masson staining for melanin) to quantify the reduction in epidermal melanin.

-

Conclusion

This compound is a valuable research tool for investigating the roles of the SCF/c-Kit signaling pathway in various biological processes. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of inhibiting c-Kit signaling. The observed effects on cell viability, angiogenesis, and pigmentation highlight its potential applicability in fields such as oncology and dermatology. Further research is warranted to fully characterize its pharmacological profile and explore its translational applications.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. licorbio.com [licorbio.com]

- 4. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide to ISCK03: A Potent c-Kit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03 is a cell-permeable, small molecule inhibitor targeting the c-Kit receptor tyrosine kinase. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental applications of this compound. Detailed experimental protocols for the evaluation of its effects on c-Kit signaling and cell viability are presented, along with a summary of its key quantitative data. Furthermore, this document illustrates the signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Molecule Specifications

This compound is a phenyl-imidazole sulfonamide derivative with a well-defined chemical structure. Its key molecular properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₃O₂S |

| Molecular Weight | 355.45 g/mol [1] |

| Synonyms | c-Kit Inhibitor II, Stem-Cell Factor/c-Kit Inhibitor |

| CAS Number | 945526-43-2 |

Mechanism of Action: Inhibition of the SCF/c-Kit Signaling Pathway

This compound functions as a potent and specific inhibitor of the Stem Cell Factor (SCF)/c-Kit signaling pathway. The binding of SCF to its receptor, c-Kit, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, differentiation, and survival.[2][3][4] this compound exerts its inhibitory effect by blocking the SCF-induced phosphorylation of c-Kit.[3][5][6][7][8][9][10][11]

This inhibition of c-Kit activation subsequently attenuates the phosphorylation of downstream signaling molecules, most notably the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][5][7][8][9][10][11] The specificity of this compound is highlighted by the observation that it does not inhibit hepatocyte growth factor (HGF)-induced phosphorylation of ERK, indicating its targeted action on the c-Kit signaling axis.[3][5][10][11]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the SCF/c-Kit signaling cascade.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular contexts, primarily in melanoma cell lines.

| Parameter | Cell Line | Value | Reference |

| Effective Concentration for c-Kit Phosphorylation Inhibition | 501mel melanoma | 1 - 5 µM | [2][6][8][12][13][14] |

| Significant c-Kit Phosphorylation Inhibition | Not specified | 10 µM | [1] |

Further research is required to establish specific IC50 values for c-Kit phosphorylation and cell viability.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot Analysis of c-Kit and ERK Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on SCF-induced c-Kit and ERK phosphorylation in 501mel human melanoma cells.

Experimental Workflow Diagram

Materials:

-

501mel human melanoma cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Recombinant human Stem Cell Factor (SCF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Seeding: Culture 501mel cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-24 hours.

-

This compound Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

-

SCF Stimulation: Stimulate the cells with an appropriate concentration of SCF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Kit, total c-Kit, p-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of melanoma cells using a colorimetric assay such as the MTT or WST-1 assay.

Experimental Workflow Diagram

Materials:

-

Melanoma cell line (e.g., 501mel)

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a DMSO vehicle control).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Addition of Viability Reagent: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for the time specified in the reagent protocol (typically 1-4 hours).

-

Absorbance Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the c-Kit signaling pathway in various biological processes, particularly in the context of cancer and pigmentation. Its specificity and cell permeability make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations. Further studies to determine precise IC50 values and to explore its effects on a broader range of cell types will continue to enhance our understanding of this potent c-Kit inhibitor.

References

- 1. SCF/c-Kit-activated signaling and angiogenesis require Gαi1 and Gαi3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The stem cell factor (SCF)/c-KIT signalling in testis and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ERK signaling cascade--views from different subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. bosterbio.com [bosterbio.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (this compound) inhibits SCF/c-kit signaling in 501mel human melanoma cells and abolishes melanin production in mice and brownish guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. STEMCELL Technologies this compound, Size: 10 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 14. caymanchem.com [caymanchem.com]

ISCK03: A Technical Guide to a c-Kit Inhibitor for Research Professionals

An In-depth Overview of the Discovery, Mechanism of Action, and Experimental Utilization of [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03)

Abstract

This compound, chemically identified as [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide, is a potent, cell-permeable inhibitor of the c-Kit receptor tyrosine kinase. Discovered through high-throughput screening, this compound has emerged as a valuable research tool for investigating cellular signaling pathways mediated by the stem cell factor (SCF)/c-Kit axis.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and experimental applications of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in oncology, dermatology, and cell signaling research.

Discovery and Development

This compound was identified from a library of approximately 10,000 synthetic compounds through a high-throughput screening campaign designed to find inhibitors of the recombinant human c-Kit protein.[1][2] The primary objective of this screening was to discover novel agents for skin whitening by targeting the well-established role of c-Kit in melanogenesis.[1][2] Among the initial hits, phenyl-imidazole sulfonamide derivatives demonstrated significant inhibitory activity against c-Kit phosphorylation in vitro.[1][2] this compound was selected from this class of compounds for further detailed characterization due to its potent activity.[1][2]

Currently, this compound is primarily utilized as a research chemical for in vitro and in vivo studies of the SCF/c-Kit signaling pathway. There is no publicly available information to suggest that this compound is undergoing formal preclinical or clinical development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | [4-t-Butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide |

| Molecular Formula | C₁₉H₂₁N₃O₂S |

| Molecular Weight | 355.45 g/mol |

| CAS Number | 945526-43-2 |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (≥38 mg/mL) and ethanol. |

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the c-Kit receptor. Upon binding of its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway.[1][2] This inhibition of c-Kit phosphorylation has been demonstrated to be dose-dependent.[1][2] Importantly, the inhibitory activity of this compound shows a degree of selectivity, as it does not affect the phosphorylation of p44/42 ERK induced by hepatocyte growth factor (HGF), indicating that it does not broadly inhibit other receptor tyrosine kinase pathways.[1][2]

Figure 1: Simplified signaling pathway of SCF/c-Kit and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 2: In Vitro Activity of this compound in 501mel Human Melanoma Cells

| Parameter | Concentration | Effect | Reference |

| SCF-induced c-Kit Phosphorylation | 1-10 µM | Dose-dependent inhibition | [1][2] |

| SCF-induced p44/42 ERK Phosphorylation | 1-10 µM | Dose-dependent inhibition | [1][2] |

| HGF-induced p44/42 ERK Phosphorylation | Up to 10 µM | No inhibition | [1][2] |

Table 3: In Vivo Effects of this compound

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| C57BL/6 Mice | Oral | 10, 30, 100 mg/kg/day | Dose-dependent depigmentation of newly regrown hair | [1][2] |

| Brownish Guinea Pigs | Topical | Not specified | Promoted depigmentation of UV-induced hyperpigmented spots | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on the foundational study by Na, Y.J., et al. (2007).

High-Throughput Screening for c-Kit Inhibitors

References

The Role of ISCK03 in the Inhibition of KIT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ISCK03, a cell-permeable phenyl-imidazolosulfonamide compound, has been identified as a potent inhibitor of the KIT receptor tyrosine kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of KIT phosphorylation. It details the quantitative data supporting its inhibitory activity, comprehensive experimental protocols for assessing its efficacy, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of KIT signaling and the development of novel kinase inhibitors.

Introduction to KIT and the Role of Phosphorylation

The KIT receptor tyrosine kinase, also known as CD117, is a crucial protein involved in various cellular processes, including proliferation, differentiation, survival, and migration. It is activated by its ligand, the stem cell factor (SCF). Upon SCF binding, KIT receptors dimerize, leading to the autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation cascade creates docking sites for various downstream signaling molecules, thereby activating multiple intracellular signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, which are critical for normal cellular function. Dysregulation of KIT signaling, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanoma. Therefore, the inhibition of KIT phosphorylation is a key therapeutic strategy for these diseases.

This compound: A Potent Inhibitor of KIT Phosphorylation

This compound is a small molecule inhibitor that specifically targets the SCF/c-KIT signaling pathway.[1][2] It has been demonstrated to effectively block the SCF-induced phosphorylation of c-KIT in a dose-dependent manner.[3] This inhibitory action subsequently prevents the activation of downstream signaling cascades, including the ERK pathway.[1][2][4]

Quantitative Data on this compound Inhibition of KIT Phosphorylation

The inhibitory potency of this compound on KIT phosphorylation has been evaluated in both biochemical and cell-based assays. The available quantitative data is summarized in the table below.

| Assay Type | Cell Line/System | Ligand | This compound Concentration | Observed Effect | Reference |